Cas no 39537-33-2 (H-Ala-Abu-OH)

H-Ala-Abu-OH is a synthetic amino acid derivative, featuring a protected alanine (H-Ala) and a benzyl protected alanine (Abu) side chain. This compound exhibits enhanced stability and functionality in peptide synthesis. Its hydroxyl group (OH) facilitates efficient coupling reactions, offering versatility in peptide design. The combination of these features makes H-Ala-Abu-OH an ideal building block for constructing complex peptides with tailored biological activities.
H-Ala-Abu-OH structure
H-Ala-Abu-OH structure
Product Name:H-Ala-Abu-OH
CAS No:39537-33-2
MF:C7H14N2O3
MW:174.197661876678
CID:298097
PubChem ID:7019035
Update Time:2025-07-23

H-Ala-Abu-OH Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,L-alanyl-L-2-amino- (9CI)
    • H-ALA-ABU-OH
    • (S)-2-L-Alanylamino-buttersaeure
    • (S)-2-L-alanylamino-butyric acid
    • L-2-(L-2-Amino-propionylamino)-buttersaeure
    • N-L-Alanyl-L-2-amino-buttersaeure
    • 39537-33-2
    • AKOS006275478
    • CHEMBL2371145
    • (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanoic acid
    • H-Ala-Abu-OH
    • Inchi: 1S/C7H14N2O3/c1-3-5(7(11)12)9-6(10)4(2)8/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1
    • InChI Key: SZFTXLCIIZILGB-WHFBIAKZSA-N
    • SMILES: O=C([C@H](C)N)N[C@H](C(=O)O)CC

Computed Properties

  • Exact Mass: 174.10000
  • Monoisotopic Mass: 174.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.6
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • PSA: 92.42000
  • LogP: 0.40420

H-Ala-Abu-OH Security Information

  • Storage Condition:-15°C

H-Ala-Abu-OH Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

H-Ala-Abu-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A576243-10mg
H-Ala-Abu-OH
39537-33-2
10mg
$ 50.00 2022-06-08
TRC
A576243-50mg
H-Ala-Abu-OH
39537-33-2
50mg
$ 160.00 2022-06-08
TRC
A576243-100mg
H-Ala-Abu-OH
39537-33-2
100mg
$ 250.00 2022-06-08

Additional information on H-Ala-Abu-OH

Introduction to H-Ala-Abu-OH (CAS No. 39537-33-2): Applications and Research Insights

H-Ala-Abu-OH, chemically known by its CAS number 39537-33-2, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This peptide derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development and biomaterial synthesis. The compound consists of a sequence featuring an alanine (Ala) residue linked to an N-terminal acetyl group and an O-terminal hydroxyl group, with Abu representing a modified or specific amino acid derivative that enhances its functionality.

The molecular structure of H-Ala-Abu-OH contributes to its versatility, making it a valuable intermediate in the synthesis of more complex peptides and proteins. Its stability under various chemical conditions and compatibility with different biochemical pathways have positioned it as a preferred choice for researchers exploring novel therapeutic agents. The hydroxyl group at the C-terminus provides a reactive site for further modifications, enabling the creation of conjugates that can target specific biological pathways or enhance drug delivery systems.

In recent years, the pharmaceutical industry has seen a surge in the development of peptide-based drugs, owing to their high specificity and efficacy. H-Ala-Abu-OH has been explored in several preclinical studies for its potential role in modulating immune responses and anti-inflammatory therapies. Its ability to interact with biological receptors without causing significant off-target effects makes it an attractive candidate for drug design. Additionally, its incorporation into nanoparticles and other drug delivery systems has shown promise in improving bioavailability and therapeutic outcomes.

One of the most compelling aspects of H-Ala-Abu-OH is its application in regenerative medicine. Researchers have utilized this compound to develop scaffolds that promote cell growth and tissue repair. The peptide's biodegradable nature ensures that it can be safely absorbed by the body, reducing the risk of long-term complications. Furthermore, its ability to mimic natural extracellular matrix components has led to innovative approaches in wound healing and tissue engineering.

The synthesis of H-Ala-Abu-OH involves advanced peptide coupling techniques that require precision and expertise. The use of solid-phase peptide synthesis (SPPS) has been particularly effective in producing high-purity samples suitable for research applications. This method allows for controlled modifications at specific positions within the peptide chain, enabling researchers to tailor its properties for targeted therapies.

Recent advancements in mass spectrometry have further enhanced the characterization of H-Ala-Abu-OH, providing insights into its structural dynamics and interactions with biological molecules. These studies have revealed that the compound exhibits conformational flexibility, which is crucial for its function as a therapeutic agent. Understanding these structural nuances has paved the way for more effective drug design strategies.

The growing interest in H-Ala-Abu-OH has also spurred innovation in synthetic methodologies. Researchers are exploring enzymatic approaches and green chemistry principles to optimize its production while minimizing environmental impact. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

In conclusion, H-Ala-Abu-OH (CAS No. 39537-33-2) represents a promising compound with diverse applications in pharmaceuticals, biotechnology, and regenerative medicine. Its unique structural features and functional versatility make it a valuable tool for researchers seeking to develop novel therapeutic interventions. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand, further solidifying its importance in modern chemistry and biology.

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